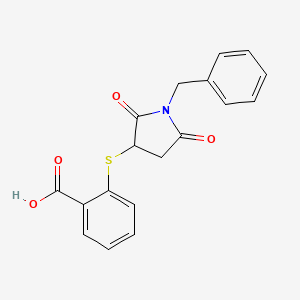

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid

Description

Properties

IUPAC Name |

2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-16-10-15(24-14-9-5-4-8-13(14)18(22)23)17(21)19(16)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQBGNKSJQDCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzyl-2,5-dioxo-pyrrolidin-3-yl acetate, which is then subjected to a series of reactions to introduce the benzoic acid moiety and the sulfur linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and metabolic pathways.

Industry: It can be used in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

Physicochemical and Pharmacological Implications

In contrast, trifluoromethyl (CF₃) substituents in analogs are strongly electron-withdrawing, which may alter reactivity or binding interactions .

Steric Effects: The ortho-CF₃ substituent in Analog 2 introduces steric hindrance near the pyrrolidinone core, possibly affecting conformational flexibility or target binding . The benzyl group in the target compound provides moderate steric bulk but lacks the polarizability of CF₃.

Metabolic Stability :

- The benzoic acid moiety in all compounds may undergo glucuronidation, a common metabolic pathway. However, the CF₃ group in analogs could slow oxidative metabolism due to its electronegativity and stability .

Biological Activity

The compound 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid is a hybrid molecule that integrates the structural features of pyrrolidine derivatives and benzoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in preclinical models, and potential therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzyl group attached to a pyrrolidine ring containing two carbonyl groups and a sulfanyl group connected to a benzoic acid moiety.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, research on related compounds has shown their effectiveness in various seizure models:

- Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants against tonic-clonic seizures induced by electrical stimulation.

- Pentylenetetrazole (PTZ) Test : This model assesses the ability of compounds to prevent seizures induced by chemical means.

In these studies, compounds with similar structures demonstrated protective effects across multiple animal seizure models, suggesting a promising profile for treating epilepsy .

The mechanisms through which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The ability to enhance GABAergic transmission or inhibit glutamate release could contribute to their protective effects against seizures. Additionally, the presence of the pyrrolidine ring may facilitate interactions with specific receptors or ion channels involved in neuronal excitability .

Research Findings and Case Studies

| Study | Compound Tested | Model Used | Efficacy | Notes |

|---|---|---|---|---|

| AS-1 | MES | High | Synergistic effect with valproic acid. | |

| Various hybrids | PTZ | Moderate | Broad spectrum activity noted. |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of similar compounds have been evaluated using ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies indicate that such compounds often exhibit:

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., succinimide derivatives) under acidic or basic conditions to form the 2,5-dioxopyrrolidine core. Benzyl protection can be introduced via nucleophilic substitution .

- Thioether Linkage : Coupling the pyrrolidinone intermediate with a thiol-containing benzoic acid derivative using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or base-mediated nucleophilic substitution (e.g., NaH in THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Validate purity via HPLC or NMR .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on structurally related pyrrolidinone derivatives:

- Engineering Controls : Use fume hoods to avoid inhalation of dust/particulates .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent solubilization and contamination .

Advanced: How does stereochemistry at the pyrrolidinone ring impact biological activity?

Methodological Answer:

The stereochemistry of the pyrrolidinone ring (e.g., 3-position sulfur substituent) can influence binding affinity to biological targets. For example:

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to determine enantiomeric excess during synthesis .

- Structure-Activity Relationship (SAR) : Compare enantiomers in in vitro assays (e.g., enzyme inhibition). For instance, (S)-isomers may exhibit higher potency due to optimized hydrogen bonding with active sites .

Advanced: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can metabolic pathways of analogous benzoic acid derivatives inform toxicity studies?

Methodological Answer:

- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may hydroxylate the benzyl group or oxidize the sulfur atom. Use liver microsomal assays to identify metabolites .

- Phase II Conjugation : Glucuronidation or sulfation of the carboxylic acid group, detectable via LC-MS/MS. Compare with reference compounds like DX-CA-[S2200] to predict detoxification pathways .

- Toxicity Screening : Assess hepatotoxicity in HepG2 cells or in vivo models (e.g., zebrafish), monitoring for ROS generation or mitochondrial dysfunction .

Basic: Which structural features dictate reactivity in this compound?

Methodological Answer:

- Electrophilic Sites : The 2,5-dioxopyrrolidine ring’s carbonyl groups are susceptible to nucleophilic attack (e.g., by amines or hydrazines) .

- Acidic Protons : The benzoic acid moiety (pKa ~4.2) can participate in salt formation or hydrogen bonding with biological targets .

- Thioether Linkage : The sulfur atom may undergo oxidation to sulfoxide/sulfone derivatives under oxidative conditions (e.g., H₂O₂) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Prioritize poses with favorable ΔG values and hydrogen-bonding interactions with the pyrrolidinone carbonyl .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.